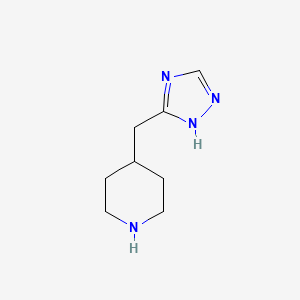
tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a tetrahydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate naphthalene derivative. One common method includes the use of tert-butyl carbamate and 4-amino-5,6,7,8-tetrahydronaphthalene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the amino group or the naphthalene ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, alkylated, or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized naphthalene derivatives.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may be used in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparación Con Compuestos Similares
- tert-butylN-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- tert-butylN-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
- tert-butylN-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methylcarbamate
Comparison: tert-butylN-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is unique due to the position of the amino group on the naphthalene ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. For example, the presence of the amino group at the 4-position may enhance its binding affinity to certain enzymes or receptors compared to its analogs with amino groups at different positions .
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h8-9H,4-7,16H2,1-3H3,(H,17,18) |
Clave InChI |
XBQNKULTRBLZBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C2CCCCC2=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)







![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)

